

FC-116: An In-Depth Technical Guide on its Effects on Microtubule Dynamics

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Compound of Interest		
Compound Name:	FC-116	
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Abstract

FC-116 is a novel synthetic indole-chalcone compound that has demonstrated potent antitumor activity, particularly against metastatic colorectal cancers, including those resistant to conventional chemotherapeutics like oxaliplatin. Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division and integrity. By binding to the colchicine site on β-tubulin, **FC-116** inhibits tubulin polymerization, leading to the destabilization of microtubules. This interference with the microtubule network triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of endoplasmic reticulum stress, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the effects of **FC-116** on microtubule dynamics, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

FC-116 exerts its potent anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic polymers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of



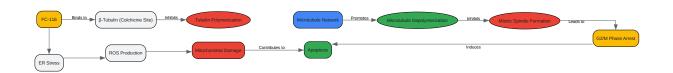
microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and crucial for their function.

FC-116 functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β -tubulin.[1] This binding event prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The net result is a loss of microtubule structure, which has profound consequences for rapidly dividing cancer cells.

The primary downstream effect of **FC-116**-induced microtubule disruption is the arrest of the cell cycle in the G2/M phase.[2] The formation of a functional mitotic spindle is a prerequisite for the segregation of chromosomes into daughter cells. By preventing the assembly of this critical structure, **FC-116** effectively halts cell division. Prolonged arrest at the G2/M checkpoint can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Furthermore, **FC-116** has been shown to induce endoplasmic reticulum (ER) stress, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage, which further contributes to its apoptotic effects.[1]

Signaling Pathway of FC-116 Action



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Figure 1. Signaling pathway of **FC-116**'s antimitotic activity.

Quantitative Data Presentation

The efficacy of **FC-116** has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data available.



Table 1: In Vitro Cytotoxicity of FC-116

Cell Line	Cancer Type	IC50 (nM)	Reference
HCT116	Colorectal Cancer	4.52	[1]
CT26	Colorectal Cancer	18.69	[1]
HCT-116/L	Oxaliplatin-Resistant Colorectal Cancer	GI50 value better than standard therapies	[2]

Table 2: In Vivo Efficacy of FC-116

Animal Model	Cancer Type	Dosage	Tumor Growth Inhibition Rate	Reference
HCT116- xenograft mice	Colorectal Cancer	3 mg/kg	65.96%	[1]
APCmin/+ mice	-	3 mg/kg	76.25% (adenoma number inhibition)	[1]
HCT116/L xenograft mice	Oxaliplatin- Resistant Colorectal Cancer	1.5 mg/kg/day	45%	[2]
HCT116/L xenograft mice	Oxaliplatin- Resistant Colorectal Cancer	3 mg/kg/day	78%	[2]

Table 3: Representative Effects of Colchicine-Site Inhibitors on Microtubule Dynamics

No specific data is currently available for the direct effects of **FC-116** on microtubule dynamic parameters. The following data for nocodazole, a well-characterized colchicine-site binding agent, is provided as a representative example of the expected effects.



Parameter	Control	Nocodazole (100 nM)
Growth Rate (μm/min)	~15-20	Decreased
Shortening Rate (µm/min)	~20-30	Increased
Catastrophe Frequency (events/min)	~0.5-1.0	Increased
Rescue Frequency (events/min)	~1.0-2.0	Decreased

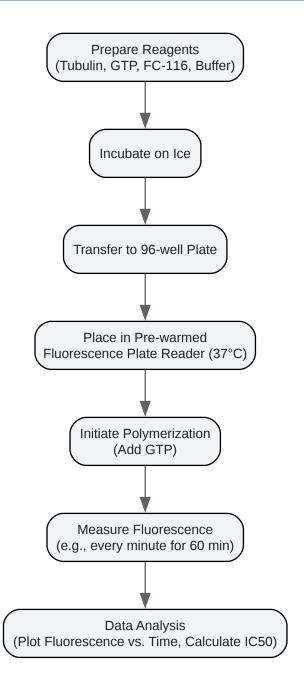
Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of **FC-116** on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in fluorescence of a reporter dye that binds to polymerized microtubules is proportional to the extent of tubulin assembly.





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Figure 2. Workflow for the in vitro tubulin polymerization assay.

- Purified tubulin (>99% pure)
- GTP solution (10 mM)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Fluorescent reporter dye (e.g., DAPI)



- **FC-116** stock solution (in DMSO)
- DMSO (vehicle control)
- Pre-chilled 96-well black microplate
- Temperature-controlled fluorescence plate reader
- Reagent Preparation:
 - On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.
 - Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
 - Prepare serial dilutions of FC-116 in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).
- Reaction Setup (on ice):
 - In a pre-chilled 96-well plate, add the desired concentrations of FC-116 or DMSO (for the control).
 - Add the tubulin solution to each well.
 - Add the fluorescent reporter dye to each well.
- Measurement:
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.
 - To initiate polymerization, add the GTP working solution to each well.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.
- Data Analysis:
 - Plot the fluorescence intensity versus time for each concentration of FC-116.

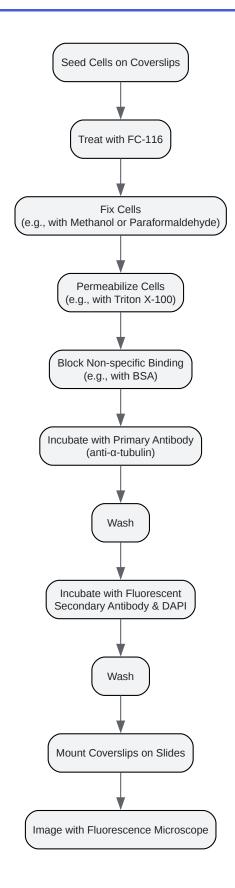


- Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
- Calculate the percentage of inhibition for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the FC-116 concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing changes in microtubule density and organization upon treatment with **FC-116**.





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Figure 3. Workflow for immunofluorescence staining of microtubules.



- Cancer cell line (e.g., HCT116)
- Sterile glass coverslips
- Cell culture medium and supplements
- **FC-116** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization buffer (0.1% Triton X-100 in PBS)
- Blocking buffer (1% BSA in PBS)
- Primary antibody: mouse anti-α-tubulin antibody
- Secondary antibody: fluorescently-labeled goat anti-mouse IgG
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- · Antifade mounting medium
- Fluorescence microscope
- Cell Seeding and Treatment:
 - Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of FC-116 or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
- · Fixation and Permeabilization:
 - Wash the cells twice with pre-warmed PBS.

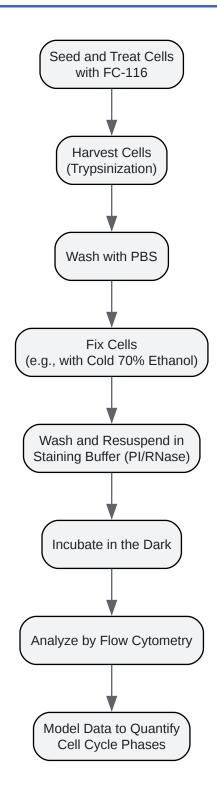


- Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
- If using paraformaldehyde, wash twice with PBS and then permeabilize with 0.1% Triton
 X-100 in PBS for 10 minutes.
- Blocking and Antibody Incubation:
 - Wash the cells three times with PBS.
 - Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
 - o Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4° C.
 - Wash three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Wash three times with PBS.
 - Briefly rinse the coverslips in distilled water.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Visualize the cells using a fluorescence microscope with the appropriate filters.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with **FC-116** is expected to cause an accumulation of cells in the G2/M phase.





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Figure 4. Workflow for cell cycle analysis by flow cytometry.

• Cancer cell line (e.g., HCT116)



- Cell culture medium and supplements
- **FC-116** stock solution (in DMSO)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Cold 70% ethanol
- Propidium Iodide (PI) / RNase Staining Buffer
- · Flow cytometer
- · Cell Seeding and Treatment:
 - Seed cells in a multi-well plate and allow them to adhere.
 - Treat the cells with various concentrations of FC-116 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and collect them by centrifugation.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
 - o Incubate at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells and wash the pellet with PBS.
 - Resuspend the cell pellet in PI/RNase Staining Buffer.
 - Incubate for 30 minutes at room temperature in the dark.



- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically >600 nm).
 - Collect data for at least 10,000 events per sample.
- Data Analysis:
 - Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

FC-116 is a promising anticancer agent that effectively targets the microtubule network, a cornerstone of cell division and proliferation. Its ability to inhibit tubulin polymerization by binding to the colchicine site leads to microtubule destabilization, G2/M phase cell cycle arrest, and apoptosis. The quantitative data from both in vitro and in vivo studies highlight its potency, particularly in drug-resistant cancer models. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate effects of **FC-116** and similar compounds on microtubule dynamics, paving the way for the development of novel and more effective cancer therapies.

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